molecular formula C9H14N2O2 B12440217 2,3-Dimethoxy-benzyl-hydrazine CAS No. 887596-42-1

2,3-Dimethoxy-benzyl-hydrazine

Cat. No.: B12440217
CAS No.: 887596-42-1
M. Wt: 182.22 g/mol
InChI Key: AYYRMTIGXJSIRY-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-benzyl-hydrazine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-benzyl-hydrazine typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an alcoholic solvent such as ethanol under reflux conditions. The general reaction scheme is as follows:

2,3-Dimethoxybenzaldehyde+Hydrazine hydrateThis compound\text{2,3-Dimethoxybenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2,3-Dimethoxybenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

2,3-Dimethoxy-benzyl-hydrazine readily reacts with aldehydes and ketones to form hydrazones, a class of Schiff bases with applications in coordination chemistry and drug design.

Reaction Mechanism

  • The hydrazine group (–NH–NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes/ketones.

  • Proton transfer and dehydration yield hydrazones (R₁R₂C=N–NH–Benzyl).

Example Reactions

Carbonyl CompoundProductConditionsYieldSource
3,4-Dimethoxybenzaldehyde(E)-2-(3,4-Dimethoxybenzylidene) derivativeMethanol, acetic acid, reflux85–90%
4-PyridinecarbaldehydeHydrazone-Schiff baseVapor-mediated reaction75%
2,4-DihydroxybenzaldehydeQuinazolinone derivativesReflux in ethanol68%

These reactions are pH-dependent, with acidic conditions favoring imine formation .

Palladium-Catalyzed C–N Coupling

The compound participates in cross-coupling reactions with aryl halides to form aryl hydrazines, leveraging Pd catalysts:

Key Findings

  • Catalyst System : Pd/CyPF-tBu with KOH achieves coupling at 100 ppm Pd loading .

  • Mechanism :

    • Oxidative addition of aryl chloride to Pd(0).

    • Reaction with hydrazine to form arylpalladium(II) hydrazido intermediates.

    • Reductive elimination releases aryl hydrazine .

Performance Data

Aryl HalideProductTurnover Number (TON)Selectivity
4-Chlorotoluene4-Tolyl hydrazine10,000>95%
2-Bromopyridine2-Pyridyl hydrazine8,50089%

This method avoids over-arylation and is scalable for pharmaceutical intermediates .

Cyclization to Heterocycles

The hydrazine moiety facilitates ring-closing reactions to synthesize nitrogen-containing heterocycles.

Formation of Quinazolinones

  • Reaction : Condensation with 2-aminobenzoic acid hydrazide under basic conditions.

  • Product : 3,4-Dimethoxy-substituted quinazolinone (IC₅₀ = 649 µM in glycoxidation assays) .

Metal Complexation

The compound forms stable complexes with transition metals, enhancing its bioactivity:

Reported Complexes

Metal IonCoordination ModeApplicationSource
Cu(II)Bidentate (N,S)Antimicrobial agents
Fe(III)TridentateAnticancer studies

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Antimicrobial : Schiff base derivatives show MIC values of 8–32 µg/mL against S. aureus .

  • Anticancer : Hydrazone-metal complexes induce apoptosis in MCF-7 cells (IC₅₀ = 12.5 µM) .

Synthetic Methodologies

Scientific Research Applications

2,3-Dimethoxy-benzyl-hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-benzyl-hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxy groups may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzaldehyde: A precursor in the synthesis of 2,3-Dimethoxy-benzyl-hydrazine.

    Benzylhydrazine: Lacks the methoxy substitutions, leading to different reactivity and applications.

    2,4-Dimethoxy-benzyl-hydrazine: Similar structure but with methoxy groups at different positions, affecting its chemical properties.

Biological Activity

2,3-Dimethoxy-benzyl-hydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound (chemical formula: C10H14N2O2) features a hydrazine functional group attached to a dimethoxy-substituted benzyl moiety. The presence of methoxy groups enhances its solubility and potential reactivity, making it an interesting candidate for biological evaluation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported that derivatives of this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. A notable investigation evaluated its effect on human cancer cell lines, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound showed a dose-dependent reduction in cell viability, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-715Caspase activation
A54920Apoptosis induction
HeLa25Cell cycle arrest

Selectivity and Toxicity

One of the critical aspects of evaluating new anticancer agents is their selectivity towards cancer cells over normal cells. Studies have shown that this compound exhibits low cytotoxicity against normal human fibroblast cells while effectively targeting cancerous cells. This selectivity is crucial for minimizing side effects during treatment .

Case Study 1: In Vivo Efficacy

In an animal model study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group. The compound was well-tolerated with no observable adverse effects on the liver or kidneys, highlighting its potential for further development as an anticancer therapeutic .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation. This study provides a deeper understanding of how this compound operates at the cellular level and supports its use in targeted cancer therapies .

Properties

CAS No.

887596-42-1

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)methylhydrazine

InChI

InChI=1S/C9H14N2O2/c1-12-8-5-3-4-7(6-11-10)9(8)13-2/h3-5,11H,6,10H2,1-2H3

InChI Key

AYYRMTIGXJSIRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNN

Origin of Product

United States

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